molecular formula C20H14O2 B3195014 2-Methoxychrysene-5-carbaldehyde CAS No. 87901-89-1

2-Methoxychrysene-5-carbaldehyde

Cat. No.: B3195014
CAS No.: 87901-89-1
M. Wt: 286.3 g/mol
InChI Key: LORJQNHTYONNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxychrysene-5-carbaldehyde is a specialized chrysene derivative designed for advanced chemical and carcinogenicity research. As a functionalized polycyclic aromatic hydrocarbon (PAH), it serves as a key synthetic precursor. The methoxy and aldehyde functional groups make it a versatile building block for synthesizing more complex molecules, such as phenolic derivatives or diol epoxide metabolites, which are crucial for studying the metabolic pathways and DNA-adduct formation of carcinogenic PAHs . Alkylated PAHs, including various methylchrysenes, are of significant environmental and toxicological concern. They are prominent petrogenic pollutants found in crude oil and are suspected to be some of the toxic compounds affecting marine life . Research indicates that the position of alkyl substitution on a PAH ring system can dramatically influence its biological activity and potency as an aryl hydrocarbon receptor (AhR) agonist . The structural features of this compound make it highly valuable for investigating how specific substitution patterns on the chrysene core impact these toxicological effects. Studies on analogs like 5-methylchrysene have shown that methylation can increase carcinogenic activity, often through metabolic activation into bay-region diol-epoxides or via a benzylic sulfate ester pathway . Consequently, this compound is intended solely for use in laboratory research to elucidate such metabolic activation mechanisms and to understand structure-activity relationships among alkylated PAHs. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

87901-89-1

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

2-methoxychrysene-5-carbaldehyde

InChI

InChI=1S/C20H14O2/c1-22-16-7-9-18-14(11-16)6-8-19-17-5-3-2-4-13(17)10-15(12-21)20(18)19/h2-12H,1H3

InChI Key

LORJQNHTYONNEQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3C=O

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3C=O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-Methoxychrysene-5-carbaldehyde with three carbaldehyde-containing compounds from the evidence, focusing on molecular structure, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Backbone Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Chrysene 2-OCH₃, 5-CHO C₁₉H₁₂O₂ 272.30* Not provided Extended π-system, PAH framework
5-(Methoxymethyl)furan-2-carbaldehyde Furan 5-(CH₂OCH₃), 2-CHO C₇H₈O₃ 140.14 1917-64-2 Heterocyclic, polar substituents
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde Thiophene (bicyclic) 5-(methylthiophene), 2-CHO C₁₀H₈OS₂ 208.29* Not provided Sulfur-containing, conjugated
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-CH₃, 4-COOH C₆H₅ClN₂O₂ 172.57 89581-58-8 Carboxylic acid, halogenated

*Calculated based on molecular formula.

Key Differences and Implications

Aromatic Backbone
  • Chrysene vs. Furan/Thiophene : The chrysene framework in this compound provides a larger, planar π-system compared to furan or thiophene derivatives. This enhances UV-Vis absorbance and fluorescence properties, making it suitable for optoelectronic applications. In contrast, furan and thiophene derivatives (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) exhibit smaller conjugated systems with lower thermal stability but higher solubility in polar solvents.
Functional Groups
  • Aldehyde Position : The aldehyde group in this compound is positioned ortho to the methoxy substituent. This spatial arrangement may sterically hinder nucleophilic additions compared to less bulky analogs like 5-(Methoxymethyl)furan-2-carbaldehyde, where the aldehyde is more accessible.
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the chlorine atom in 2-Chloro-6-methylpyrimidine-4-carboxylic acid is electron-withdrawing, directing reactivity toward nucleophilic attacks.
Physicochemical Properties
  • Solubility : The chrysene derivative is expected to exhibit low solubility in water due to its hydrophobic PAH backbone, whereas furan and thiophene analogs (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) show moderate solubility in organic solvents.
  • Stability : Thiophene-based carbaldehydes (e.g., 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde) benefit from sulfur’s electron-rich nature, enhancing oxidative stability compared to oxygen-containing furan analogs.

Q & A

Q. What are the recommended synthesis methods for 2-Methoxychrysene-5-carbaldehyde in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or formylation of chrysene derivatives under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or undesired side reactions . Key steps include:

Precursor Preparation : Start with methoxychrysene derivatives, ensuring proper substitution at the 5-position.

Aldehyde Introduction : Use Vilsmeier-Haack formylation (POCl₃/DMF) or Gattermann-Koch reaction under controlled conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.

  • Critical Parameters : Monitor reaction temperature (20–80°C) and stoichiometry (1:1.2 molar ratio of precursor to formylating agent). Validate purity via HPLC (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; rinse with water for 15 minutes if exposed .
  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C. Desiccate to prevent hydrolysis of the aldehyde group .
  • Stability : Monitor for decomposition via TLC or NMR; discard if discoloration or precipitate forms .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Compare with PubChem/CAS reference data .
  • FT-IR : Detect C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns using NIST databases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst (e.g., AlCl₃ vs. FeCl₃), solvent (DCM vs. THF), and temperature to identify optimal parameters .
  • Kinetic Studies : Use in-situ IR or GC-MS to track intermediate formation and adjust reaction time .
  • Byproduct Analysis : Characterize side products (e.g., over-oxidized derivatives) via LC-MS and revise stoichiometry .

Q. What strategies address contradictions in spectral data or reactivity predictions for this compound?

  • Methodological Answer :
  • Data Validation : Cross-reference experimental NMR/IR with computational simulations (DFT, Gaussian) to resolve ambiguities .
  • Meta-Analysis : Systematically compare published datasets (e.g., CAS, PubChem) to identify outliers or methodological biases .
  • Reactivity Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict electrophilic/nucleophilic sites based on substituent effects .

Q. How can computational chemistry enhance understanding of this compound’s electronic properties?

  • Methodological Answer :
  • Molecular Orbital Analysis : Perform HOMO-LUMO calculations (e.g., using Gaussian) to predict redox behavior and charge distribution .
  • Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to guide drug design .
  • Solvent Effects : Use COSMO-RS to model solvation and polarity impacts on reaction pathways .

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